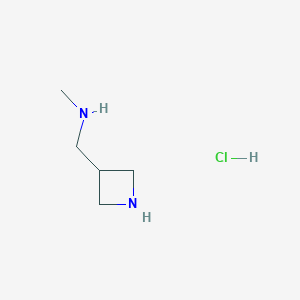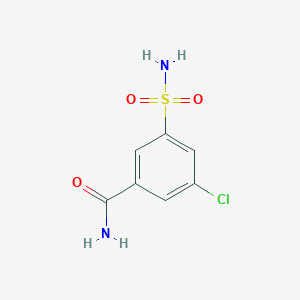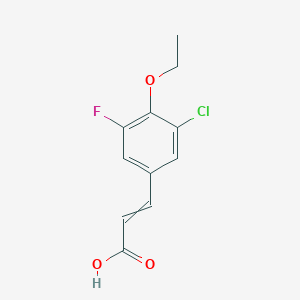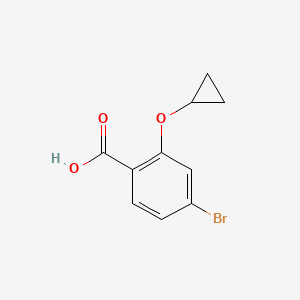
Ethyl 3-(2-chlorophenyl)-3-methyloxirane-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(2-chlorophenyl)-3-methyloxirane-2-carboxylate is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of an oxirane ring substituted with a 2-chlorophenyl group and an ethyl ester group. It is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-chlorophenyl)-3-methyloxirane-2-carboxylate typically involves the reaction of 2-chlorobenzaldehyde with ethyl diazoacetate in the presence of a catalyst such as rhodium or copper. The reaction proceeds through the formation of a diazo intermediate, which undergoes cyclization to form the oxirane ring. The reaction conditions often include a solvent such as dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production.
化学反応の分析
Types of Reactions
Ethyl 3-(2-chlorophenyl)-3-methyloxirane-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxirane ring can yield diols, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring.
科学的研究の応用
Ethyl 3-(2-chlorophenyl)-3-methyloxirane-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies of enzyme-catalyzed reactions involving oxiranes and in the development of enzyme inhibitors.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of Ethyl 3-(2-chlorophenyl)-3-methyloxirane-2-carboxylate involves its reactivity as an oxirane. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations and in the development of enzyme inhibitors. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants used.
類似化合物との比較
Ethyl 3-(2-chlorophenyl)-3-methyloxirane-2-carboxylate can be compared with other similar compounds such as:
Ethyl 3-(2-bromophenyl)-3-methyloxirane-2-carboxylate: Similar structure but with a bromine atom instead of chlorine.
Ethyl 3-(2-fluorophenyl)-3-methyloxirane-2-carboxylate: Similar structure but with a fluorine atom instead of chlorine.
Ethyl 3-(2-methylphenyl)-3-methyloxirane-2-carboxylate: Similar structure but with a methyl group instead of chlorine.
These compounds share similar reactivity patterns but differ in their specific chemical and physical properties due to the different substituents on the phenyl ring
特性
分子式 |
C12H13ClO3 |
|---|---|
分子量 |
240.68 g/mol |
IUPAC名 |
ethyl 3-(2-chlorophenyl)-3-methyloxirane-2-carboxylate |
InChI |
InChI=1S/C12H13ClO3/c1-3-15-11(14)10-12(2,16-10)8-6-4-5-7-9(8)13/h4-7,10H,3H2,1-2H3 |
InChIキー |
JMUOTVUSPPPEHO-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1C(O1)(C)C2=CC=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Trimethyl(4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-yl)silane](/img/structure/B13646853.png)



![6-Bromo-7-fluoro-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B13646864.png)



![2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-(dibenzo[b,d]furan-3-yl)-1,3,5-triazine](/img/structure/B13646899.png)

